1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane
CAS No.:
Cat. No.: VC18147107
Molecular Formula: C12H23BrO
Molecular Weight: 263.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23BrO |
|---|---|
| Molecular Weight | 263.21 g/mol |
| IUPAC Name | 1-(bromomethyl)-1-butan-2-yloxy-3-methylcyclohexane |
| Standard InChI | InChI=1S/C12H23BrO/c1-4-11(3)14-12(9-13)7-5-6-10(2)8-12/h10-11H,4-9H2,1-3H3 |
| Standard InChI Key | OIBUDGGIHNMSTR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)OC1(CCCC(C1)C)CBr |
Introduction
1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane is a complex organic compound characterized by its unique structure, which includes a cyclohexane core with both bromomethyl and sec-butoxy substituents. This compound has a molecular formula of C12H23BrO and a molecular weight of approximately 263.21 g/mol . The presence of a bromine atom and a sec-butoxy group attached to the cyclohexane ring contributes to its chemical properties and potential applications in organic synthesis and materials science.
Synthesis
The synthesis of 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane typically involves multi-step organic synthesis techniques. These methods often include the use of starting materials like cyclohexane derivatives, followed by reactions to introduce the bromomethyl and sec-butoxy groups. Common reagents used in such syntheses include brominating agents like N-bromosuccinimide (NBS) for introducing bromine .
Potential Applications
While specific biological activities of 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane are not extensively documented, compounds with similar structures often exhibit interesting pharmacological properties. The presence of halogen atoms, like bromine, can enhance biological activity by increasing lipophilicity or improving interactions with biological targets.
| Potential Application | Description |
|---|---|
| Organic Synthesis | Useful as a reagent or intermediate due to its reactive bromomethyl group. |
| Materials Science | May contribute to the development of new materials with unique properties. |
| Pharmacological Studies | Potential for biological activity due to its structure, though specific effects are not well-documented. |
Comparison with Similar Compounds
Compounds similar to 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane include other halogenated cyclohexanes and linear alkyl halides. For example, 1-(Chloromethyl)-1-(sec-butoxy)-3-methylcyclohexane shares a similar structure but with chlorine instead of bromine, affecting its reactivity.
| Compound | Structure | Unique Features |
|---|---|---|
| 1-Bromobutane | Simple linear structure | Used as a solvent and reagent. |
| 2-Bromopropane | Branched structure | Commonly used in organic synthesis. |
| 1-(Chloromethyl)-1-(sec-butoxy)-3-methylcyclohexane | Similar structure with chlorine instead of bromine | Different reactivity profile. |
Research Findings and Future Directions
Research on 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane is limited, but its unique structure suggests potential for further investigation. Studies could focus on its reactivity with biological molecules or other synthetic compounds to assess its pharmacological effects. Additionally, exploring its applications in materials science could uncover new uses for this compound.
Given the lack of detailed research findings specifically on this compound, future studies should aim to explore its biological activity, chemical reactivity, and potential applications in various fields. This could involve synthesizing derivatives with modified functional groups to enhance specific properties or biological interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume